
3'-Deoxy-N6-octanoyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-N6-octanoyladenosine is a modified nucleoside, which is a derivative of adenosine. This compound is characterized by the absence of a hydroxyl group at the 3’ position and the presence of an octanoyl group at the N6 position. These modifications can significantly alter the biological and chemical properties of the molecule, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N6-octanoyladenosine typically involves multiple steps, starting from adenosine. The first step is the protection of the hydroxyl groups on the ribose moiety, followed by the selective deoxygenation at the 3’ position. The final step involves the acylation of the N6 position with an octanoyl group. The reaction conditions often include the use of protecting groups, selective deoxygenation reagents, and acylation agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 3’-Deoxy-N6-octanoyladenosine may involve similar synthetic routes but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The purification process often involves chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-N6-octanoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The octanoyl group at the N6 position can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acylation agents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various acylated nucleosides.
Aplicaciones Científicas De Investigación
3’-Deoxy-N6-octanoyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-N6-octanoyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of the hydroxyl group at the 3’ position and the presence of the octanoyl group at the N6 position can influence its binding affinity and specificity. These modifications can alter the compound’s ability to participate in biochemical pathways, potentially leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: The parent compound, which has a hydroxyl group at the 3’ position and no acyl group at the N6 position.
3’-Deoxyadenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but lacks the octanoyl group at the N6 position.
N6-Octanoyladenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but retains the hydroxyl group at the 3’ position.
Uniqueness
3’-Deoxy-N6-octanoyladenosine is unique due to the combination of modifications at both the 3’ and N6 positions. This dual modification can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H27N5O4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
InChI |
InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1 |
Clave InChI |
QCOORYDEEUDEJJ-VEVIJQCQSA-N |
SMILES isomérico |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
SMILES canónico |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
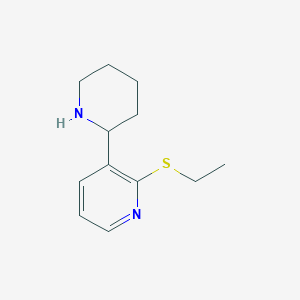
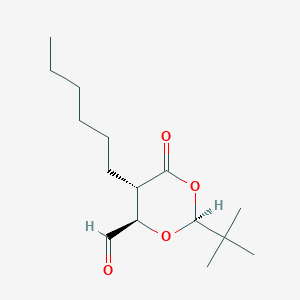
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)

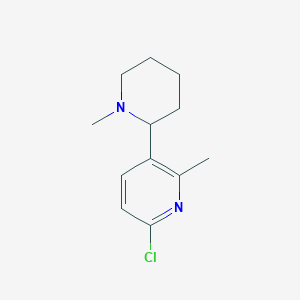

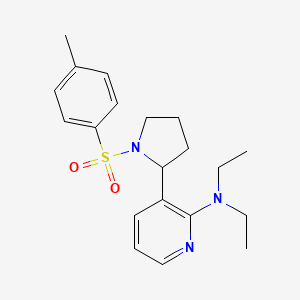
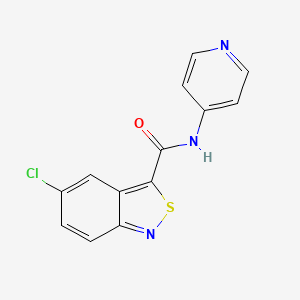
![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
